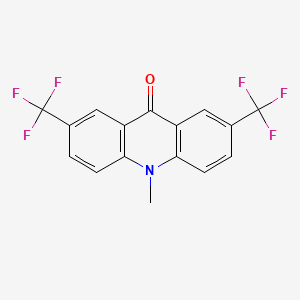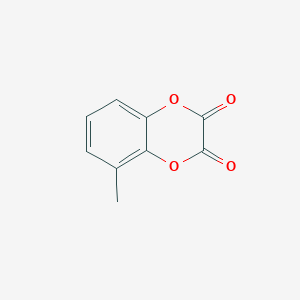
5-Methyl-1,4-benzodioxan-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Methyl-1,4-benzodioxan-2,3-dione can be achieved through various synthetic routes. One common method involves the use of ring-closing metathesis, which employs a nitro-Grela catalyst at ppm levels to form the 1,4-benzodioxane ring . This method is highly efficient and provides excellent enantioselectivities of up to 99:1 er. Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Methyl-1,4-benzodioxan-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts such as [Ir (cod)Cl]2/BIDIME-dimer for asymmetric hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric hydrogenation of 2-substituted 1,4-benzodioxanes can yield enantiomerically enriched derivatives with diverse substituents at the 2-position .
Scientific Research Applications
5-Methyl-1,4-benzodioxan-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, derivatives of this compound have been studied for their α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Mechanism of Action
The mechanism of action of 5-Methyl-1,4-benzodioxan-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as α-adrenergic blockers, inhibiting the action of adrenergic receptors and thereby exerting their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
5-Methyl-1,4-benzodioxan-2,3-dione can be compared with other similar compounds such as 1,4-benzodioxane and its derivatives . These compounds share a similar core structure but differ in their substituents and biological activities. For example, 1,4-benzodioxane derivatives have been studied for their potential as selective COX-2 inhibitors and anti-inflammatory agents . The unique properties of this compound, such as its specific substituents and biological activities, distinguish it from other benzodioxane derivatives .
Properties
IUPAC Name |
5-methyl-1,4-benzodioxine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKBOKBMRQWIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
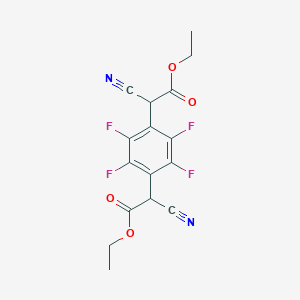
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)
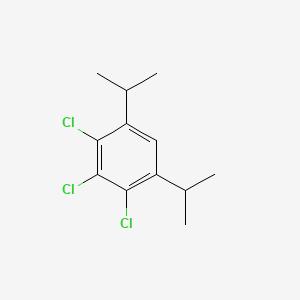
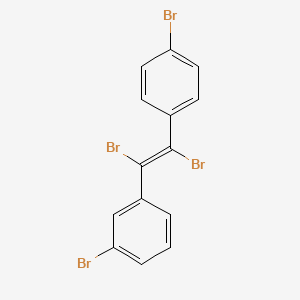
![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)
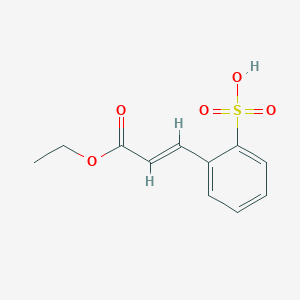
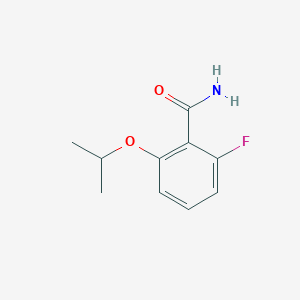
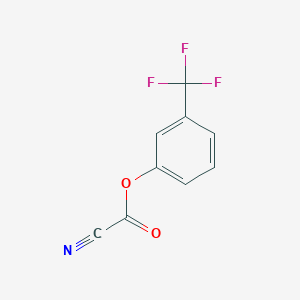
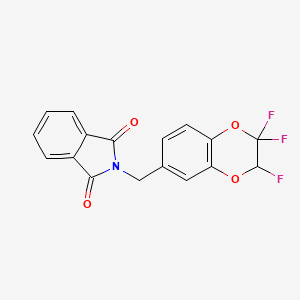


![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)
